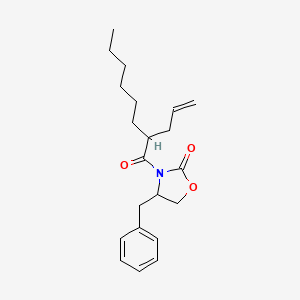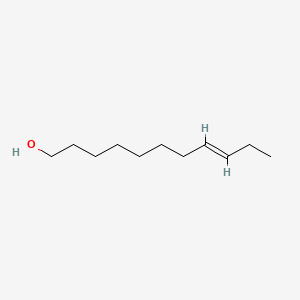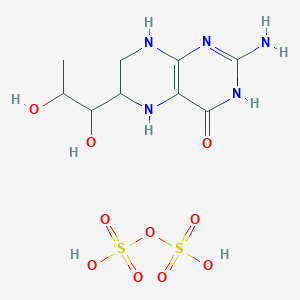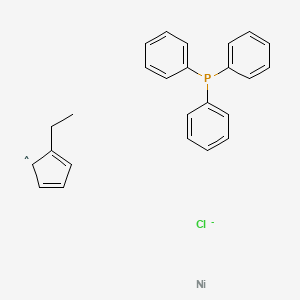![molecular formula C26H30BrN B12287105 Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La benzèneamine, 3-bromo-N,N-bis[4-(1,1-diméthyléthyl)phényl]- est un composé organique de formule moléculaire C26H30BrN. Il s’agit d’un dérivé de la benzèneamine, où le groupe amine est substitué par deux groupes 4-(1,1-diméthyléthyl)phényl et un atome de brome en position 3 du cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la benzèneamine, 3-bromo-N,N-bis[4-(1,1-diméthyléthyl)phényl]- implique généralement la bromation de la N,N-bis[4-(1,1-diméthyléthyl)phényl]benzèneamine. La réaction est réalisée dans des conditions contrôlées en utilisant du brome ou du N-bromosuccinimide (NBS) comme agent bromant. La réaction est généralement effectuée dans un solvant inerte tel que le dichlorométhane ou le chloroforme, et la température est maintenue à un niveau faible pour éviter les réactions secondaires .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne .
Analyse Des Réactions Chimiques
Types de réactions
La benzèneamine, 3-bromo-N,N-bis[4-(1,1-diméthyléthyl)phényl]- subit diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus grandes et plus complexes.
Réactifs et conditions communs
Substitution nucléophile : Les réactifs courants comprennent l’hydroxyde de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont employés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses benzèneamines substituées, tandis que l’oxydation et la réduction peuvent produire différentes formes oxydées ou réduites du composé .
Applications de la recherche scientifique
La benzèneamine, 3-bromo-N,N-bis[4-(1,1-diméthyléthyl)phényl]- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la benzèneamine, 3-bromo-N,N-bis[4-(1,1-diméthyléthyl)phényl]- implique son interaction avec des cibles moléculaires spécifiques. L’atome de brome et les groupes tert-butyle volumineux influencent sa réactivité et son affinité de liaison. Le composé peut interagir avec des enzymes, des récepteurs ou d’autres biomolécules, conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires dépendent de l’application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzèneamine, 4-bromo-N,N-bis[4-(1,1-diméthyléthyl)phényl]
- Benzèneamine, 3-chloro-N,N-bis[4-(1,1-diméthyléthyl)phényl]
- Benzèneamine, 3-bromo-N,N-bis[4-(2-méthyl-2-propyl)phényl]
Unicité
La benzèneamine, 3-bromo-N,N-bis[4-(1,1-diméthyléthyl)phényl]- est unique en raison de la position spécifique de l’atome de brome et de la présence de deux groupes tert-butyle volumineux. Ces caractéristiques structurelles confèrent des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires. L’atome de brome en position 3 permet des réactions de substitution spécifiques, tandis que les groupes tert-butyle offrent une gêne stérique, influençant le comportement global du composé .
Propriétés
Formule moléculaire |
C26H30BrN |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
3-bromo-N,N-bis(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C26H30BrN/c1-25(2,3)19-10-14-22(15-11-19)28(24-9-7-8-21(27)18-24)23-16-12-20(13-17-23)26(4,5)6/h7-18H,1-6H3 |
Clé InChI |
WGYYSTIKYDZGRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


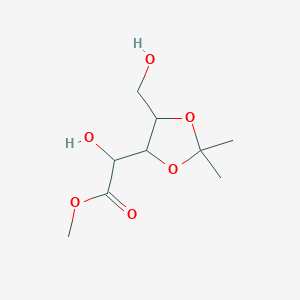
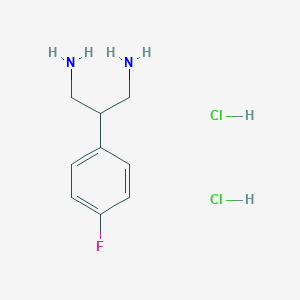
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
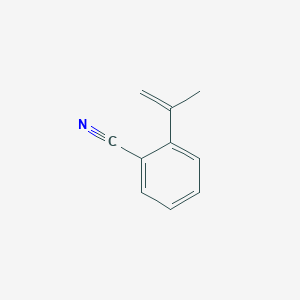

![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
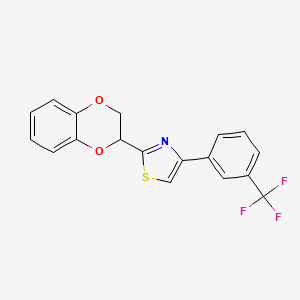
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
